1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine-3-carboxylic acid core substituted with a 5-ethyl-4-phenylthiazole moiety. The 5-oxopyrrolidine scaffold is known to enhance metabolic stability and binding affinity in drug design, making this class of compounds pharmacologically relevant .
Properties
IUPAC Name |
1-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-12-14(10-6-4-3-5-7-10)17-16(22-12)18-9-11(15(20)21)8-13(18)19/h3-7,11H,2,8-9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOIEJSXXUWLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N2CC(CC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 284.36 g/mol
- SMILES Notation : CC(C)C1=CC=C(N2C(=O)C(C(=O)N2C)C)C=C1S(=O)(=O)N
This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that modifications to the thiazole moiety can enhance anticancer activity. Specifically, compounds with halogen substitutions exhibited improved efficacy against lung cancer cells (A549), reducing cell viability significantly compared to untreated controls .
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| 1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 21.2% | |
| Control (Cisplatin) | A549 | 63.4% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving multidrug-resistant bacterial strains, certain derivatives demonstrated activity against Gram-positive bacteria, although the original compound showed limited efficacy (MIC > 128 µg/mL) against a broader spectrum of pathogens .
The biological activity of 1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : The thiazole ring may interact with specific enzymes involved in cancer progression or microbial resistance.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell survival.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A study conducted on A549 cells treated with various derivatives of the compound revealed that structural modifications significantly impacted cell viability. The introduction of electron-withdrawing groups such as halogens enhanced the anticancer activity, suggesting a structure–activity relationship that could guide future drug design efforts .
Case Study 2: Antimicrobial Screening
In antimicrobial assays against WHO-priority pathogens, derivatives were screened for their Minimum Inhibitory Concentrations (MIC). The results indicated that while some derivatives showed promise against specific strains like S. aureus, the parent compound exhibited limited activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and biological activities of the target compound and its analogs:
Key Findings
Antioxidant Activity
- Chloro-hydroxyphenyl derivatives (e.g., Compound 1) demonstrated potent antioxidant effects. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thiazol-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibited 1.5× the DPPH radical scavenging activity of ascorbic acid .
- Free carboxylic acid groups enhance reducing power, as seen in Compound 6 (optical density = 1.675 in Fe³⁺ reduction assays) .
Antimicrobial Activity
- Naphthalenyl-thiazol derivatives showed selective activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .
- Compound 24b (2-hydroxyphenyl analog) exhibited efficacy against vancomycin-intermediate S. aureus (VISA) strains .
Anticancer Activity
- 2-Hydroxyphenyl derivatives (e.g., Compound 14) demonstrated cytotoxicity against A549 lung adenocarcinoma cells, with activities comparable to cisplatin .
Physical Properties
Q & A
Q. Advanced
- Catalyst Screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) to improve reaction efficiency .
- Solvent Selection : Compare polar aprotic solvents (DMF) vs. acetic acid for better solubility of intermediates .
- Purification : Use recrystallization from DMF/acetic acid mixtures (1:1 v/v) to enhance crystal purity, as demonstrated for structurally related thiazole-pyrrolidine hybrids .
What strategies are effective in resolving contradictions between experimental and computational spectral data for this compound?
Q. Advanced
- Dynamic NMR : Apply variable-temperature -NMR to detect conformational flexibility in the pyrrolidone ring, which may explain discrepancies in predicted vs. observed splitting patterns .
- X-ray Crystallography : Use single-crystal diffraction data (if available for analogs) to validate bond lengths and angles, resolving ambiguities in computational models .
How do substituents on the thiazole and pyrrolidone rings influence the compound’s biological activity?
Q. Advanced
- Thiazole Modifications : The 4-phenyl group enhances lipophilicity, potentially improving membrane permeability. Ethyl at position 5 may reduce steric hindrance for target binding .
- Pyrrolidone Carboxylic Acid : The free -COOH group enables salt formation (e.g., sodium salts) for improved aqueous solubility in biological assays .
Experimental Design : Synthesize analogs (e.g., replacing phenyl with fluorophenyl) and compare activity in enzyme inhibition assays .
What computational modeling approaches are recommended to predict the compound’s reactivity and interaction with biological targets?
Q. Advanced
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like PYCR1 (pyrroline-5-carboxylate reductase 1), leveraging homology models based on crystallized analogs .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
What are the key analytical challenges in assessing the purity of this compound, and how can they be mitigated?
Q. Advanced
- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate residual acetic acid or sodium acetate .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>250°C) to confirm thermal stability and rule out solvent retention .
How can mechanistic studies elucidate the formation of byproducts during synthesis?
Q. Advanced
- Reaction Monitoring : Use in situ IR or LC-MS to detect intermediates (e.g., Schiff bases in condensation steps) .
- Isolation of Byproducts : Characterize side products (e.g., dimerized thiazole derivatives) via preparative TLC and compare spectral data with main product .
What safety protocols are critical when handling this compound in a research laboratory?
Q. Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection due to potential irritant properties .
- Waste Disposal : Neutralize acidic residues (e.g., sodium bicarbonate) before disposal to avoid hazardous decomposition products (e.g., NO) .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
